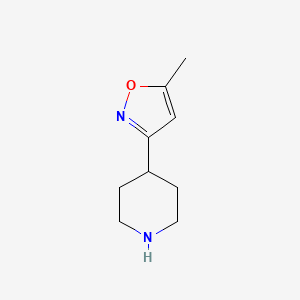
5-Methyl-3-(piperidin-4-yl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-3-(piperidin-4-yl)isoxazole: is a heterocyclic compound featuring an isoxazole ring substituted with a methyl group at the 5-position and a piperidinyl group at the 3-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-(piperidin-4-yl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine, which forms the isoxazole ring . This reaction can be catalyzed by various metal catalysts such as Cu(I) or Ru(II), but metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of isoxazoles often employs microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methyl-3-(piperidin-4-yl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly at the piperidinyl group, can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Methyl-3-(piperidin-4-yl)isoxazole is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications .
Biology: The compound has shown potential in biological research due to its ability to interact with various biological targets. It is studied for its potential as an enzyme inhibitor and receptor modulator .
Medicine: In medicine, isoxazole derivatives are explored for their therapeutic potential. They exhibit activities such as anti-inflammatory, antimicrobial, and anticancer properties .
Industry: Industrially, this compound is used in the development of agrochemicals and pharmaceuticals. Its versatility makes it a valuable compound in various industrial applications .
Mécanisme D'action
The mechanism of action of 5-Methyl-3-(piperidin-4-yl)isoxazole involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific biological context, but it often involves inhibition or activation of key signaling pathways .
Comparaison Avec Des Composés Similaires
- 3-Methyl-5-(3-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole
- 5-Methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole
- 2,4-Dimethyl-5-(1H-pyrazol-3-yl)-1,3-oxazole
- Methyl 5-methyl-4-(1H-pyrazol-3-yl)-3-isoxazolecarboxylate
Uniqueness: 5-Methyl-3-(piperidin-4-yl)isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and a piperidinyl group on the isoxazole ring differentiates it from other similar compounds, providing unique reactivity and biological activity .
Propriétés
Formule moléculaire |
C9H14N2O |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
5-methyl-3-piperidin-4-yl-1,2-oxazole |
InChI |
InChI=1S/C9H14N2O/c1-7-6-9(11-12-7)8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3 |
Clé InChI |
LITBAXRUGPQRJX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NO1)C2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



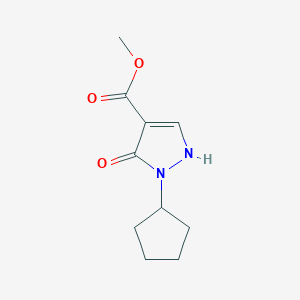
![5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate](/img/structure/B12842150.png)
![(5-Morpholino-3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B12842151.png)
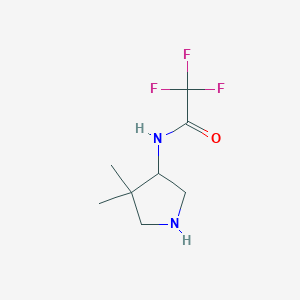
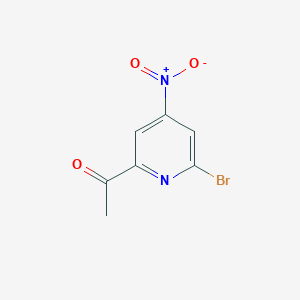
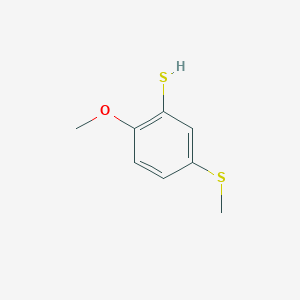
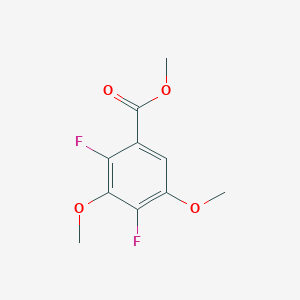
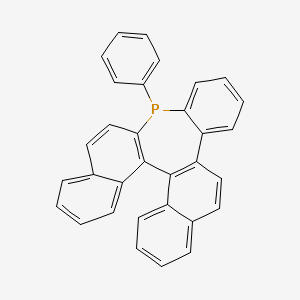

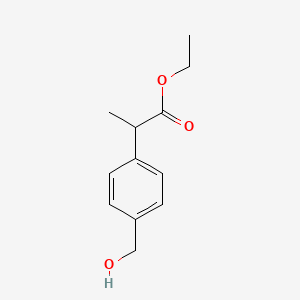
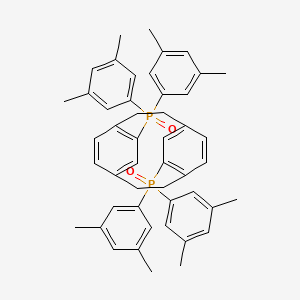

![Methyl-[5-(5-methylthiophen-2-yl)-[1,3,4]oxadiazol-yl]-amine](/img/structure/B12842235.png)
